molecular formula C26H21FN4O3S B2530578 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide CAS No. 536708-30-2

2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B2530578
CAS No.: 536708-30-2
M. Wt: 488.54
InChI Key: PTCVQICCDSTAOX-UHFFFAOYSA-N
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Description

    Reagents: 4-fluoroaniline and a coupling agent such as EDCI.

    Conditions: The reaction is carried out in an organic solvent like dichloromethane.

  • Step 4: Formation of Acetamide Linkage

      Reagents: Acetic anhydride and a base such as triethylamine.

      Conditions: The reaction is performed at room temperature.

  • Industrial Production Methods

    Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and automated synthesis platforms to streamline the process.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    The synthesis of 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidoindole core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups. The final step involves the formation of the acetamide linkage.

    • Step 1: Synthesis of Pyrimidoindole Core

        Reagents: 4-ethoxybenzaldehyde, indole-2-carboxylic acid, and ammonium acetate.

        Conditions: The reaction is carried out in a solvent such as ethanol under reflux conditions.

    Chemical Reactions Analysis

    Types of Reactions

      Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

      Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.

      Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.

    Common Reagents and Conditions

      Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

      Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under anhydrous conditions.

      Substitution: Reagents like nitric acid for nitration or bromine for halogenation, typically under acidic conditions.

    Major Products

      Oxidation: Sulfoxides or sulfones.

      Reduction: Alcohol derivatives.

      Substitution: Nitro or halogenated derivatives.

    Scientific Research Applications

    2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide has a wide range of applications in scientific research:

      Chemistry: Used as a building block for the synthesis of more complex molecules.

      Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

      Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment due to its ability to inhibit specific molecular targets.

      Industry: Utilized in the development of new materials with unique properties.

    Mechanism of Action

    The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. The pyrimidoindole core is known to bind to active sites of enzymes, inhibiting their activity. The ethoxyphenyl and fluorophenyl groups enhance the compound’s binding affinity and specificity. The acetamide linkage plays a crucial role in stabilizing the compound’s interaction with its target.

    Comparison with Similar Compounds

    Similar Compounds

    • Cetylpyridinium chloride
    • Domiphen bromide
    • Bis(2-ethylhexyl) terephthalate

    Uniqueness

    Compared to similar compounds, 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide stands out due to its unique pyrimidoindole core, which provides distinct binding properties and biological activities. The presence of both ethoxyphenyl and fluorophenyl groups further enhances its specificity and potency in various applications.

    Biological Activity

    The compound 2-{[3-(4-ethoxyphenyl)-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a member of the pyrimidine and indole derivatives, which have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

    Chemical Structure and Synthesis

    The compound features a complex structure that includes a pyrimidine core and an ethoxyphenyl substituent. The synthesis typically involves multi-step reactions starting from simpler organic precursors. Key steps include the formation of the pyrimidine ring and subsequent modifications to introduce the ethoxy and phenylacetamide groups.

    The biological activity of this compound is largely attributed to its ability to interact with various molecular targets in biological systems. The thieno[3,2-d]pyrimidine core is known to exhibit enzyme inhibition properties, while the phenylacetamide moiety may enhance binding affinity to specific receptors or enzymes.

    Potential Targets:

    • Enzymes : The compound may inhibit key enzymes involved in metabolic pathways.
    • Receptors : It may modulate receptor activity associated with various signaling pathways.

    Antimicrobial Activity

    Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of pyrimidines have shown effectiveness against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, as well as fungi such as Candida albicans .

    CompoundMicrobial TargetMinimum Inhibitory Concentration (MIC)
    2-{[3-(4-ethoxyphenyl)-...]}S. aureus66 µM
    2-{[3-(4-ethoxyphenyl)-...]}C. albicansActive

    Anticancer Activity

    Pyrimidine derivatives have been investigated for their anticancer potential. Studies suggest that compounds similar to 2-{[3-(4-ethoxyphenyl)-...]} can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic markers .

    Cell LineIC50 (µM)Mechanism
    A549 (lung cancer)49.85Induction of apoptosis
    HeLa (cervical cancer)Not specifiedCell cycle arrest

    Case Studies

    • Antimicrobial Screening : A study on a series of pyrimidine derivatives found that modifications at the 3 and 4 positions significantly enhanced antibacterial activity against E. coli and S. aureus. This suggests that similar modifications in 2-{[3-(4-ethoxyphenyl)-...]} could yield potent antimicrobial agents .
    • Anticancer Evaluation : In vitro studies on various cancer cell lines demonstrated that compounds with similar structures can effectively inhibit tumor growth by promoting apoptosis and inhibiting proliferation .

    Properties

    IUPAC Name

    2-[[3-(4-ethoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]-N-(4-fluorophenyl)acetamide
    Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C26H21FN4O3S/c1-2-34-19-13-11-18(12-14-19)31-25(33)24-23(20-5-3-4-6-21(20)29-24)30-26(31)35-15-22(32)28-17-9-7-16(27)8-10-17/h3-14,29H,2,15H2,1H3,(H,28,32)
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    PTCVQICCDSTAOX-UHFFFAOYSA-N
    Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCOC1=CC=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4N3)N=C2SCC(=O)NC5=CC=C(C=C5)F
    Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C26H21FN4O3S
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    488.5 g/mol
    Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

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